Methyl 3-(chlorosulfonyl)-5-(4-methylphenyl)thiophene-2-carboxylate

Description

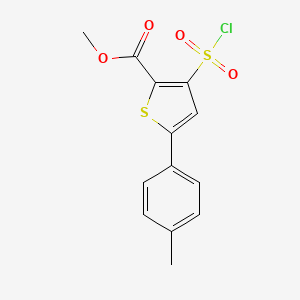

Methyl 3-(chlorosulfonyl)-5-(4-methylphenyl)thiophene-2-carboxylate is a sulfur-containing heterocyclic compound characterized by a thiophene backbone substituted with a chlorosulfonyl group at position 3, a methyl ester at position 2, and a 4-methylphenyl group at position 3. The chlorosulfonyl moiety (-SO₂Cl) enhances electrophilic reactivity, making it a key intermediate in synthesizing sulfonamide derivatives for pharmaceuticals or agrochemicals . Its structural features, including the electron-withdrawing ester and electron-donating 4-methylphenyl substituent, influence its chemical behavior and applications.

Properties

Molecular Formula |

C13H11ClO4S2 |

|---|---|

Molecular Weight |

330.8 g/mol |

IUPAC Name |

methyl 3-chlorosulfonyl-5-(4-methylphenyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C13H11ClO4S2/c1-8-3-5-9(6-4-8)10-7-11(20(14,16)17)12(19-10)13(15)18-2/h3-7H,1-2H3 |

InChI Key |

BTQRKKFJPAZRFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-5-(4-methylphenyl)thiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.

Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced via chlorosulfonation, where the thiophene ring is treated with chlorosulfonic acid under controlled conditions.

Esterification: The carboxyl group on the thiophene ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Substitution with 4-Methylphenyl Group: The final step involves the substitution of a hydrogen atom on the thiophene ring with a 4-methylphenyl group through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-5-(4-methylphenyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the chlorosulfonyl group or to reduce other functional groups within the molecule.

Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or alcohols. Substitution reactions result in a variety of derivatives with different functional groups replacing the chlorosulfonyl group.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-5-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity, as it can modify the function of target proteins and disrupt cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Electron Effects : The 4-methylphenyl group in the target compound provides electron-donating effects, stabilizing the thiophene ring compared to electron-withdrawing groups like CF₃ or Cl .

- Reactivity : The chlorosulfonyl group (-SO₂Cl) is universally reactive across analogs, but substituents modulate its activity. For instance, trifluoromethyl (CF₃) in accelerates substitution reactions, while fluorine in directs regioselectivity in further derivatization.

- Solubility and Stability : Bulky substituents (e.g., phenyl in ) increase molecular weight and reduce solubility in polar solvents. In contrast, smaller groups like methylphenyl improve solubility but may lower thermal stability.

Biological Activity

Methyl 3-(chlorosulfonyl)-5-(4-methylphenyl)thiophene-2-carboxylate is an organosulfur compound characterized by its unique thiophene structure, which includes a chlorosulfonyl group and a methyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer applications.

- IUPAC Name : this compound

- Molecular Formula : C12H11ClO4S2

- CAS Number : 70374-37-7

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting enzyme activity and modulating biological pathways. The presence of the thiophene ring enhances its lipophilicity, facilitating cellular uptake and interaction with cellular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Research has also explored the anticancer properties of this thiophene derivative. In vitro studies indicated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma cells. The observed IC50 values suggest potent antiproliferative activity, with some studies reporting values in the nanomolar range:

The cytotoxic effects are believed to be mediated through apoptosis induction, characterized by morphological changes such as chromatin condensation and cell shrinkage.

Case Studies

- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.

- Anticancer Evaluation : Another research focused on the anticancer potential of this compound against breast cancer cells. The study reported that treatment with this compound led to a significant reduction in cell viability compared to untreated controls, supporting its role as a promising anticancer agent.

Q & A

Q. What are the optimal synthetic routes for introducing the chlorosulfonyl group into thiophene-2-carboxylate derivatives?

The chlorosulfonyl group is typically introduced via sulfonation followed by chlorination. For Methyl 3-(chlorosulfonyl)-5-(4-methylphenyl)thiophene-2-carboxylate, a two-step approach is recommended:

Sulfonation : React the thiophene precursor with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.

Chlorination : Treat the sulfonic acid intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous conditions .

Key considerations include solvent choice (e.g., DCM for solubility vs. DMF for reactivity) and stoichiometric ratios to minimize byproducts like disulfonated derivatives .

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic methods?

A combination of techniques is required:

- ¹H/¹³C NMR : Verify the presence of the methyl ester (δ ~3.8–4.0 ppm for OCH₃), 4-methylphenyl group (δ ~2.4 ppm for CH₃ and aromatic protons), and thiophene backbone (characteristic splitting patterns).

- IR Spectroscopy : Confirm ester C=O (~1700 cm⁻¹) and sulfonyl chloride S=O (~1370 and 1180 cm⁻¹) stretches.

- Mass Spectrometry : Look for the molecular ion peak ([M]⁺) matching the exact mass (calculated via ) and fragmentation patterns consistent with the chlorosulfonyl group .

Q. What solvent systems are effective for purification via column chromatography?

A hexane/ethyl acetate gradient (7:3 to 1:1) is commonly used. Due to the compound’s polarity from the sulfonyl chloride, adding 1–2% methanol can improve elution. For stubborn impurities, silica gel functionalized with triethylamine helps mitigate acidic degradation .

Advanced Research Questions

Q. How does the para-methylphenyl group influence the electronic environment of the thiophene ring during electrophilic substitution?

The electron-donating methyl group enhances electron density at the 5-position of the thiophene, directing electrophiles (e.g., sulfonation) to the 3-position. Computational studies (DFT) reveal that the methyl group lowers the activation energy for sulfonation at C3 by stabilizing the transition state through resonance. Contrast this with meta-substituted analogs, where steric effects dominate .

Q. What strategies mitigate hydrolysis of the chlorosulfonyl group during storage or reaction conditions?

Q. How can contradictory NMR data in literature for similar thiophene derivatives be resolved?

Contradictions often arise from solvent effects or impurities. For example:

- Solvent shifts : Compare data in CDCl₃ vs. DMSO-d₆; aromatic protons may shift up to 0.5 ppm.

- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish between target signals and byproducts like hydrolyzed sulfonic acids. Cross-reference with high-resolution mass spectrometry to confirm molecular integrity .

Q. What computational methods predict the regioselectivity of subsequent functionalization (e.g., amidation of the sulfonyl chloride)?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying nucleophilic attack sites. For this compound, the sulfonyl chloride’s electrophilicity is enhanced by the electron-withdrawing ester, favoring amidation at the sulfur center over ester hydrolysis .

Data Contradiction Analysis

Q. Why do reported yields for chlorosulfonation vary between 40–75% in similar compounds?

Variations arise from:

- Temperature control : Higher temperatures (>10°C) promote side reactions (e.g., disulfonation).

- Substrate purity : Trace moisture in the thiophene precursor reduces reactivity.

- Workup efficiency : Rapid quenching and extraction minimize hydrolysis losses. Validate protocols by replicating conditions from high-yield reports (e.g., ’s use of PCl₅ in DCM) .

Methodological Recommendations

Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor scaffold?

Docking Studies : Use crystal structures of target kinases (e.g., EGFR) to model interactions between the sulfonyl chloride and catalytic lysines.

SAR Analysis : Synthesize analogs with varying substituents (e.g., replacing 4-methylphenyl with halides) to map steric and electronic requirements.

In vitro Assays : Measure IC₅₀ values against kinase panels, correlating activity with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.